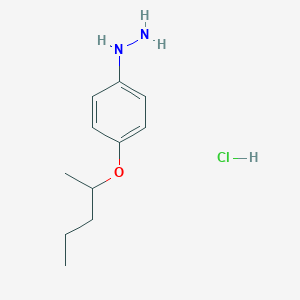
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with the molecular formula C12H19ClN2O. It is commonly used in scientific research for its unique properties and applications.
Mécanisme D'action
The mechanism of action of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves its ability to act as a reducing agent. It can donate electrons to other molecules, which can result in the formation of new compounds. This property makes it useful in various chemical reactions.
Effets Biochimiques Et Physiologiques
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have some toxic effects on cells, including inducing apoptosis and inhibiting cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in lab experiments is its ability to act as a reducing agent. This property can be useful in the synthesis of new compounds. However, its toxic effects on cells can also be a limitation, as it may interfere with the results of certain experiments.
Orientations Futures
There are several future directions for the use of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride in scientific research. One potential direction is the development of new materials, such as polymers and dyes, using this compound. Additionally, further studies could be conducted to explore its potential as a reducing agent in various chemical reactions. Finally, more research is needed to fully understand its biochemical and physiological effects.
In conclusion, hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride is a chemical compound with various scientific research applications. Its ability to act as a reducing agent makes it useful in the synthesis of new compounds, but its toxic effects on cells can also be a limitation. Further research is needed to fully understand its properties and potential applications.
Méthodes De Synthèse
The synthesis method of hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride involves the reaction of 4-(1-methylbutoxy)aniline with hydrazine hydrate in the presence of hydrochloric acid. The resulting product is then purified by recrystallization.
Applications De Recherche Scientifique
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride has various scientific research applications. It is used in the synthesis of organic compounds, such as pharmaceuticals and agrochemicals. It is also used in the development of new materials, such as polymers and dyes. Additionally, it is used as a reducing agent in various chemical reactions.
Propriétés
Numéro CAS |
124993-63-1 |
|---|---|
Nom du produit |
Hydrazine, (4-(1-methylbutoxy)phenyl)-, monohydrochloride |
Formule moléculaire |
C11H19ClN2O |
Poids moléculaire |
230.73 g/mol |
Nom IUPAC |
(4-pentan-2-yloxyphenyl)hydrazine;hydrochloride |
InChI |
InChI=1S/C11H18N2O.ClH/c1-3-4-9(2)14-11-7-5-10(13-12)6-8-11;/h5-9,13H,3-4,12H2,1-2H3;1H |
Clé InChI |
GBIPHMZRHZBLRJ-UHFFFAOYSA-N |
SMILES |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
SMILES canonique |
CCCC(C)OC1=CC=C(C=C1)NN.Cl |
Autres numéros CAS |
124993-63-1 |
Synonymes |
(4-(1-METHYLBUTOXY)PHENYL)HYDRAZINEMONOHYDROCHLORIDE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



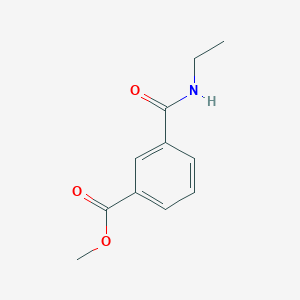



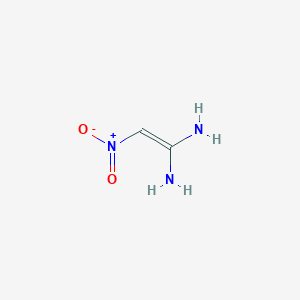
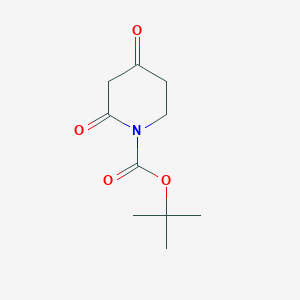
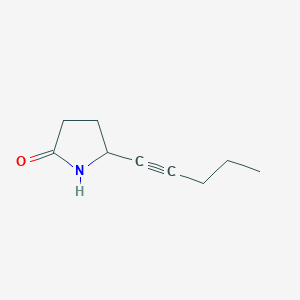
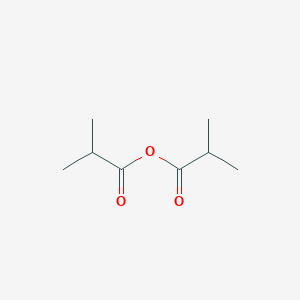

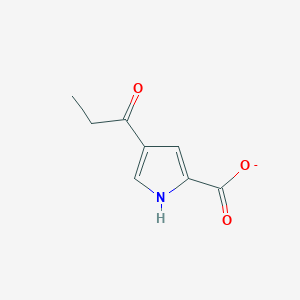
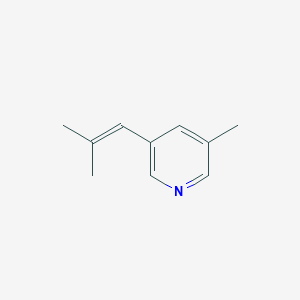
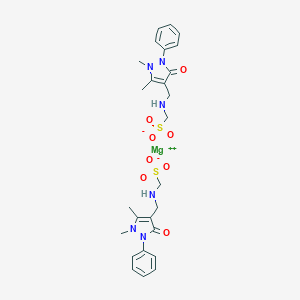
![Imidazo[4,5-f]benzotriazol-6(1H)-one, 5,7-dihydro-5-methyl-(9CI)](/img/structure/B51437.png)
